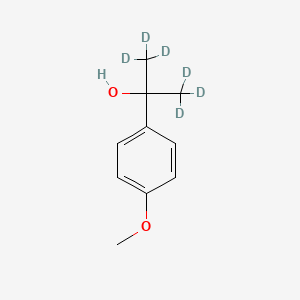

2-p-Anisyl-2-propanol-d6

Beschreibung

2-p-Anisyl-2-propanol-d6 (CAS No. 400865-61-4) is a deuterated stable isotope derivative of 2-p-Anisyl-2-propanol. Its molecular formula is C₁₀H₈D₆O₂, with a molecular weight of 172.25 g/mol. The compound features a p-anisyl (4-methoxyphenyl) group attached to a fully deuterated 2-propanol backbone, where six hydrogen atoms are replaced by deuterium at the methyl groups. This structural modification enhances its utility as a reference standard in pharmaceutical research, particularly in metabolic studies, isotopic labeling, and impurity profiling of drugs like Nabilone .

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(4-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXOWZOXTDBCHP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)OC)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-p-Anisyl-2-propanol-d6 can be synthesized through a series of chemical reactions. One common method involves using 4-methoxybenzaldehyde as the starting material. The synthesis typically involves hydrogenation and hydroxylation reactions . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-p-Anisyl-2-propanol-d6 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-p-Anisyl-2-propanol-d6 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxyacetophenone, while reduction can produce various alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

2-p-Anisyl-2-propanol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in the synthesis of pharmaceutical intermediates, such as Nabilone.

Industry: Applied in the production of fine chemicals and pharmaceutical standards .

Wirkmechanismus

The mechanism of action of 2-p-Anisyl-2-propanol-d6 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits unique kinetic isotope effects, which can influence reaction rates and mechanisms. This property makes it valuable in studying reaction mechanisms and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-p-Anisyl-2-propanol-d6 with deuterated and non-deuterated analogs:

Key Observations:

Deuterated Backbone vs. Functional Groups: 2-p-Anisyl-2-propanol-d6 and 2-Acetoxy-2-methyl-1-propanol-d6 both feature deuterated propanol structures but differ in substituents (p-anisyl vs. acetoxy). This distinction impacts their reactivity and applications: the former is used in impurity profiling, while the latter serves as a deuterated intermediate in synthesis . The cyclohexadiene derivative (C₁₀H₁₀D₆O₂) has a conjugated ring system, which may enhance stability in specific reaction conditions compared to the aromatic p-anisyl group .

Non-Deuterated Analog: D(+)-2-Amino-3-phenyl-1-propanol lacks deuterium but shares a propanol backbone. Its amino and phenyl groups make it a chiral precursor in drug synthesis, contrasting with the isotopic labeling role of deuterated analogs .

Physicochemical and Application Differences

- Solubility and Stability: 2-p-Anisyl-2-propanol-d6’s aromatic p-anisyl group likely increases lipophilicity compared to the cyclohexadiene analog, which has a non-aromatic ring. This affects solubility in organic vs. aqueous matrices . 2-Acetoxy-2-methyl-1-propanol-d6 is described as a light-brownish oil, suggesting higher volatility and different handling requirements compared to solid standards like the cyclohexadiene compound .

- Pharmaceutical Relevance: 2-p-Anisyl-2-propanol-d6 is explicitly linked to Nabilone impurity profiling, underscoring its role in quality control for cannabinoid-derived therapeutics . The cyclohexadiene analog may serve as a degradation product or intermediate in related syntheses due to its structural complexity .

Biologische Aktivität

2-p-Anisyl-2-propanol-d6, a deuterated derivative of 2-p-Anisyl-2-propanol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its aromatic ether structure, which can influence various biological pathways. This article explores the biological activity of 2-p-Anisyl-2-propanol-d6, focusing on its antimicrobial, anticancer, and other pharmacological properties.

2-p-Anisyl-2-propanol-d6 is a deuterated compound that retains the structural features of its non-deuterated counterpart. The presence of deuterium can enhance the stability and metabolic profile of the compound. Its molecular formula is C10H13O (with deuterium substitution), and it exhibits solubility in organic solvents.

Antimicrobial Properties

Recent studies have indicated that 2-p-Anisyl-2-propanol-d6 exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-p-Anisyl-2-propanol-d6

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 15 |

| Escherichia coli | 1.0 mg/mL | 10 |

| Listeria monocytogenes | 0.25 mg/mL | 20 |

The results indicate that the compound is particularly effective against Listeria monocytogenes, demonstrating a lower MIC compared to other strains tested .

Anticancer Activity

In addition to its antimicrobial effects, 2-p-Anisyl-2-propanol-d6 has shown promise in anticancer studies. Research suggests that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects on Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with 2-p-Anisyl-2-propanol-d6 resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Table 2: Effects on Cell Viability

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 45 |

The findings suggest that the compound effectively reduces cell viability in a concentration-dependent manner, highlighting its potential as an anticancer agent .

The biological activity of 2-p-Anisyl-2-propanol-d6 can be attributed to its interaction with cellular targets. Preliminary research indicates that it may affect signaling pathways involved in cell growth and apoptosis. For instance, it has been suggested that the compound may modulate the expression of genes associated with apoptosis, leading to increased cell death in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.